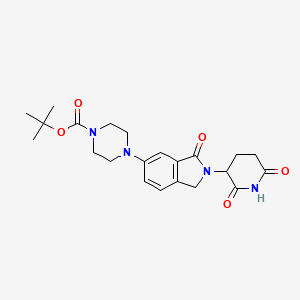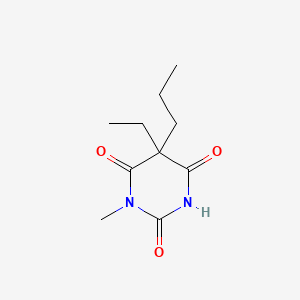
5-Aminopyridine-3,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminopyridine-3,4-dicarboxylic acid is a heterocyclic organic compound that belongs to the pyridine family Pyridine derivatives are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyridine-3,4-dicarboxylic acid typically involves the functionalization of pyridine rings. One common method includes the reaction of pyridine-3,4-dicarboxylic acid with ammonia or amines under controlled conditions. The reaction is often facilitated by catalysts and may require specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 5-Aminopyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .
Aplicaciones Científicas De Investigación
5-Aminopyridine-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Aminopyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- Pyridine-2,3-dicarboxylic acid
- Pyridine-3,5-dicarboxylic acid
- 4-Aminopyridine-3,5-dicarboxylic acid
Comparison: 5-Aminopyridine-3,4-dicarboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H6N2O4 |
|---|---|
Peso molecular |
182.13 g/mol |
Nombre IUPAC |
5-aminopyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-4-2-9-1-3(6(10)11)5(4)7(12)13/h1-2H,8H2,(H,10,11)(H,12,13) |
Clave InChI |
RIEVAUCQJGJDNV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)N)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)




![2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13936620.png)
methanone](/img/structure/B13936628.png)

